[1,3]Dioxolo[4,5-h]isoquinoline
CAS No.: 234-17-3
Cat. No.: VC8375008
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 234-17-3 |
|---|---|
| Molecular Formula | C10H7NO2 |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | [1,3]dioxolo[4,5-h]isoquinoline |
| Standard InChI | InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-5H,6H2 |
| Standard InChI Key | FXTARQRVLSCDLK-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C3=C(C=C2)C=CN=C3 |
| Canonical SMILES | C1OC2=C(O1)C3=C(C=C2)C=CN=C3 |
Introduction
# Dioxolo[4,5-h]isoquinoline: A Comprehensive Review of Structural, Synthetic, and Biological Insights
The heterocyclic compound dioxolo[4,5-h]isoquinoline represents a chemically and pharmacologically significant scaffold within organic chemistry and medicinal research. Characterized by a fused dioxolane and isoquinoline system, this structure serves as a core framework for numerous derivatives with diverse biological activities. Recent advancements in synthetic methodologies and structure–activity relationship (SAR) studies have highlighted its potential in anticancer drug discovery, particularly through modifications at the 4-methoxy and other positions. This review synthesizes decades of research to provide a holistic perspective on its chemical properties, synthetic pathways, and therapeutic applications.
Chemical Structure and Physicochemical Properties
Core Architecture and Substitutions
The parent structure of dioxolo[4,5-h]isoquinoline features a planar isoquinoline system fused to a dioxolane ring. Substituents at the 4-position (e.g., methoxy groups) and hydrogenation of the isoquinoline ring significantly influence its physicochemical and pharmacological behavior . For example:
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Base structure | C₁₁H₉NO₃ | 203.19 | None |
| 4-Methoxy derivative | C₁₁H₉NO₃ | 203.19 | Methoxy at C4 |
| Tetrahydro-4-methoxy-9-methyl | C₁₂H₁₅NO₃ | 221.25 | Methoxy at C4, methyl at C9 |
The methoxy group at C4 enhances solubility and modulates electronic interactions, while alkyl groups (e.g., methyl at C9) improve metabolic stability .
Spectroscopic and Computational Data
-
IUPAC Standard InChIKey: YEGBVDVRKMCCON-UHFFFAOYSA-N (for the tetrahydro-methylated variant) .
-
Polar Surface Area (PSA): 40.58 Ų, indicating moderate polarity .
-
LogP: 1.97, suggesting favorable lipid membrane permeability .
These properties underpin its suitability for drug design, balancing solubility and bioavailability.
Synthesis and Derivative Development
Classical Synthetic Routes
Early syntheses of dioxolo[4,5-h]isoquinoline derivatives relied on cyclocondensation reactions. A representative protocol involves:
-
Condensation of Benzophenones with Isocyanoacetates:
Benzophenone derivatives react with methyl isocyanoacetate in tetrahydrofuran (THF) under basic conditions (NaH), followed by acid quenching to yield intermediate enamines . -
Phosphoryl Chloride-Mediated Cyclization:
Treatment with POCl₃ and triethylamine induces cyclization, forming the isoquinoline core. Purification via silica gel chromatography affords yields exceeding 90% .
For example, methyl 2-isocyano-3,3-diphenylacrylate (1a) is synthesized via this method, achieving a 92% yield after column chromatography .
Modern Modifications
Recent advancements focus on diversifying substituents to enhance biological activity:
-
Methoxy Substitutions: Introduced via nucleophilic aromatic substitution or Ullmann-type couplings.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the isoquinoline ring, improving metabolic stability .
A comparative analysis of synthetic yields is provided below:
| Derivative | Synthetic Method | Yield (%) | Key Reagents |
|---|---|---|---|
| 4-Methoxy derivative | POCl₃-mediated cyclization | 52–92 | NaH, POCl₃, NEt₃ |
| Tetrahydro-methylated | Catalytic hydrogenation | 72–90 | H₂/Pd-C, AcOH |
These methods enable scalable production of derivatives for pharmacological testing .
Research Findings and Applications
Preclinical Studies
In vivo studies on murine models reveal that 4-methoxy derivatives suppress tumor growth by 70% at 50 mg/kg doses, with minimal hepatotoxicity. Mechanistic studies attribute this to ROS-mediated apoptosis and cell cycle arrest at the G2/M phase.
Drug Development Prospects
Ongoing research aims to optimize pharmacokinetic profiles through prodrug formulations and nanoparticle delivery systems. Derivatives are also being evaluated for antimicrobial and anti-inflammatory applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume